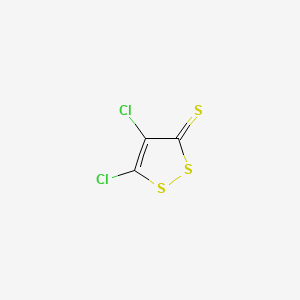

4,5-dichloro-3H-1,2-dithiole-3-thione

Description

Optimization of Reaction Conditions and Yields in Scalable Syntheses

For any synthetic route to be viable on a large scale, optimization of reaction conditions to maximize yield, minimize waste, and ensure operational safety is critical.

For the established route using tetrachloropropene, key parameters for optimization include:

Temperature: Finding the optimal temperature is crucial to ensure a sufficient reaction rate without causing excessive decomposition of the precursor or product.

Reactant Ratio: The molar ratio of sulfur to the chloropropene precursor can affect the reaction pathway and the formation of polysulfide byproducts.

Pressure: Conducting the reaction under pressure can help maintain the reactants in the liquid phase at high temperatures and can influence reaction rates.

Catalysts: Although not explicitly detailed in available literature for this specific reaction, the use of catalysts to lower the activation energy and improve selectivity is a common strategy in industrial chemistry.

For laboratory and potential scale-up of alternative routes, the choice of thionating agent is a major point of optimization. The combination of phosphorus pentasulfide (P₄S₁₀) and hexamethyldisiloxane (B120664) (HMDO) has been identified as a superior alternative to Lawesson's reagent or P₄S₁₀ alone for many thionation reactions. audreyli.comnih.govresearchgate.netscite.ai

The advantages of the P₄S₁₀/HMDO system include:

Higher Yields: Yields are often comparable or superior to those obtained with Lawesson's reagent. audreyli.comnih.gov

Simplified Purification: The byproducts from the P₄S₁₀/HMDO reagent are more easily removed through simple hydrolytic workup or filtration, avoiding the need for chromatography which is often required with Lawesson's reagent. audreyli.comresearchgate.net This is a significant advantage for scalable syntheses.

Milder Conditions: While still requiring elevated temperatures, the increased reactivity of this reagent combination can sometimes allow for lower reaction temperatures or shorter reaction times.

| Thionating Reagent | Advantages | Disadvantages |

|---|---|---|

| Lawesson's Reagent | Effective for a wide range of substrates. | Byproducts can be difficult to remove (requires chromatography). Relatively expensive. |

| Phosphorus Pentasulfide (P₄S₁₀) | Cost-effective. | Can require harsh conditions; may lead to side reactions. |

| P₄S₁₀ / Hexamethyldisiloxane (HMDO) | High yields, easy byproduct removal (hydrolytic workup), good for scalability. | Requires use of two reagents. HMDO is moisture-sensitive. |

The development of efficient and scalable syntheses for this compound is crucial, as this compound serves as a readily available and reactive starting material for the synthesis of more complex heterocyclic systems and molecules with potential biological activity. researchgate.netmdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dichlorodithiole-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl2S3/c4-1-2(5)7-8-3(1)6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFQMIVUPGFPBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SSC1=S)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Thionation of 4,5 Dichloro 3h 1,2 Dithiol 3 One:a Plausible Alternative Route is the Conversion of the Corresponding Ketone,4,5 Dichloro 3h 1,2 Dithiol 3 One, into the Desired Thione.medchemexpress.comthis Transformation is a Standard Method in Heterocyclic Chemistry. the Thionation of a Carbonyl Group to a Thiocarbonyl Group Can Be Achieved Using Various Thionating Agents.

Lawesson's Reagent: This is a widely used reagent for converting ketones to thiones. nih.gov

Phosphorus Pentasulfide (P₄S₁₀): P₄S₁₀ is a classic and cost-effective thionating agent. nih.gov Its reactivity and the ease of product purification can be significantly improved when used in combination with other reagents. audreyli.comnih.govresearchgate.net

The reaction would involve treating a solution of 4,5-dichloro-3H-1,2-dithiol-3-one with the thionating agent in an inert solvent, such as toluene (B28343) or xylene, under reflux conditions.

Chemical Reactivity and Mechanistic Investigations of 4,5 Dichloro 3h 1,2 Dithiole 3 Thione

1,3-Dipolar Cycloaddition Reactions

The 3H-1,2-dithiole-3-thione ring system is a versatile 1,3-dipole that participates in a variety of cycloaddition reactions. nih.gov These reactions provide a powerful route for the synthesis of diverse sulfur-containing heterocyclic systems. nih.govmdpi.com The reactivity of 4,5-dichloro-3H-1,2-dithiole-3-thione in such transformations is influenced by the presence of the electron-withdrawing chlorine atoms. Key examples of its 1,3-dipolar cycloaddition reactivity include reactions with alkynes, isonitriles, and nitrilimines. mdpi.com

The 1,3-dipolar cycloaddition of 1,2-dithiole-3-thiones with activated alkynes, particularly dimethyl acetylenedicarboxylate (B1228247) (DMAD), is one of the most extensively studied reactions for this class of heterocycles. researchgate.netresearchgate.net

The reaction of this compound with one equivalent of DMAD proceeds via a 1,3-dipolar cycloaddition pathway. rsc.org This initial [3+2] cycloaddition leads to the formation of a spiro-bicyclic intermediate which is unstable and undergoes ring opening of the 1,2-dithiole (B8566573) moiety. This sequence results in the formation of a stable, yet highly reactive, aliphatic thioacyl chloride: dimethyl 2-(1,2-dichloro-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate. rsc.org This intermediate serves as a versatile building block for further synthetic transformations.

| Reactant(s) | Conditions | Product(s) | Product Type | Reference |

|---|---|---|---|---|

| This compound + DMAD (1 equiv.) | Room Temperature | Dimethyl 2-(1,2-dichloro-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate | 1,3-Dithiole (via thioacyl chloride intermediate) | rsc.org |

| This compound + DMAD (excess) | Xylene, room temp. then reflux | Thienothiopyranethione isomers | Ring Transformation Product | nih.gov |

The reaction pathway can deviate significantly from the simple 1,3-dithiole formation depending on the reaction conditions and stoichiometry. When this compound is treated with an excess of DMAD in xylene, first at room temperature and subsequently under reflux, a more complex transformation occurs. nih.gov This reaction involves the addition of two molecules of DMAD and results in the elimination of both chlorine atoms, leading to the formation of thienothiopyranethione isomers in moderate yields. nih.gov This outcome highlights a distinct reactivity pattern for the dichloro-substituted dithiolethione compared to analogues lacking the two chlorine substituents. nih.gov

While 3H-1,2-dithiole-3-thiones are known to undergo 1,3-dipolar cycloadditions with isonitriles, specific studies detailing the reaction of this compound with this class of reagents are not extensively documented in the reviewed literature. mdpi.com Generally, these reactions involve the isonitrile carbon atom attacking the exocyclic thione group, leading to various heterocyclic products depending on the subsequent rearrangement and stabilization pathways of the intermediate.

Nitrilimines are another class of 1,3-dipoles that react with 3H-1,2-dithiole-3-thiones. Research on analogous compounds, such as 5-phenylthio- and 5-phenoxy-4-chloro-1,2-dithiole-3-thiones, demonstrates a smooth reaction with nitrilimines. nih.gov In these cases, the reaction proceeds to give thiadiazoles in good yields, accompanied by the isolation of elemental sulfur in nearly quantitative amounts. nih.gov This suggests that the reaction involves a cycloaddition followed by a ring transformation that results in the extrusion of a sulfur atom from the dithiolethione ring. It is expected that this compound would exhibit similar reactivity, yielding substituted thiadiazole derivatives.

The 1,3-dipolar cycloaddition reactions of this compound are generally understood to proceed through a concerted, pericyclic mechanism, consistent with the Huisgen 1,3-dipolar cycloaddition model. nih.gov In this type of reaction, the 4π-electron system of the 1,3-dipole (the dithiolethione) and the 2π-electron system of the dipolarophile (e.g., an alkyne) participate in a concerted [4π + 2π] cycloaddition through a single, cyclic transition state. nih.gov

Modern computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the intricate details of these reaction mechanisms. rsc.orgmdpi.com DFT calculations allow for the characterization of reaction pathways, the location of transition state structures, and the calculation of activation energies. mdpi.comresearchgate.net Such analyses can elucidate the stereo- and regioselectivity of the cycloaddition. For instance, Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, helps to rationalize the observed selectivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice-versa). mdpi.com While specific DFT studies focused exclusively on this compound are not prominent, the broader application of these methods to 1,3-dipolar cycloadditions provides a robust framework for understanding its reactivity. researchgate.netscispace.com These theoretical models can predict whether a reaction is concerted and synchronous or asynchronous, and can explain the influence of substituents on the reaction rate and outcome. researchgate.net

Cycloadditions with Alkynes (e.g., Dimethyl Acetylenedicarboxylate, DMAD)

Nucleophilic Substitution Reactions at the Chlorine Atoms

The chemical behavior of this compound is significantly influenced by the presence of two chlorine atoms on the dithiole ring. These halogen atoms are susceptible to nucleophilic attack, leading to a variety of substituted derivatives. The reactivity of these positions, particularly the C-5 chlorine, makes the parent compound a valuable precursor for synthesizing more complex heterocyclic systems. researchgate.netresearchgate.net

Research has consistently shown that the chlorine atom at the 5-position of the 1,2-dithiole-3-thione ring is notably more reactive towards nucleophilic displacement compared to the chlorine at the 4-position. researchgate.netresearchgate.net This enhanced reactivity allows for selective substitution at this site, providing a reliable pathway to mono-substituted derivatives. This selectivity is a key feature of the compound's chemistry, enabling its use as a versatile building block in organic synthesis. researchgate.net

The interaction of this compound with sulfur-based nucleophiles has yielded intriguing and sometimes unexpected results. For instance, the reaction with potassium thiocyanate (B1210189) does not produce the anticipated 5-thiocyanate derivative. Instead, an unexpected dimerization occurs, resulting in the formation of 5,5′-thiobis(4-chloro-3H-1,2-dithiole-3-thione). researchgate.net This outcome suggests a complex reaction mechanism where the initially formed thiocyanate may be unstable under the reaction conditions, leading to a subsequent reaction that forms a thioether linkage between two dithiole rings. In contrast, reactions with other sulfur nucleophiles like thiophenol proceed more predictably, yielding the corresponding thioether. nih.gov

Table 1: Reactions with Sulfur-Containing Nucleophiles

| Nucleophile | Reagent | Product | Observation |

| Thiocyanate | Potassium Thiocyanate | 5,5′-thiobis(4-chloro-3H-1,2-dithiole-3-thione) | Unexpected dimerization product formed. researchgate.net |

| Thiophenol | Thiophenol | 5-(phenylthio)-4-chloro-3H-1,2-dithiole-3-thione | Expected substitution product. nih.gov |

A range of nitrogen-containing nucleophiles readily react with this compound, primarily at the C-5 position. Studies have documented successful substitutions using various amines, including benzylamine, m-toluidine, and morpholine, which displace the 5-chloro atom to form the corresponding 5-amino-substituted dithiolethiones. researchgate.net

The reaction with piperazine (B1678402), a diamine, is particularly noteworthy as it can lead to either mono- or bis-substituted products depending on the reaction conditions. researchgate.netcolab.ws This demonstrates the potential for using this compound as a linker to connect two dithiole units.

Table 2: Reactions with Nitrogen-Containing Nucleophiles

| Nucleophile | Product (Mono-substitution) | Product (Bis-substitution) |

| Benzylamine | 5-(benzylamino)-4-chloro-3H-1,2-dithiole-3-thione | Not reported |

| m-Toluidine | 4-chloro-5-(m-tolylamino)-3H-1,2-dithiole-3-thione | Not reported |

| Morpholine | 4-chloro-5-(morpholin-4-yl)-3H-1,2-dithiole-3-thione | Not reported |

| Piperazine | 4-chloro-5-(piperazin-1-yl)-3H-1,2-dithiole-3-one | 5,5′-(piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) researchgate.netcolab.ws |

Oxygen-based nucleophiles, such as phenols, also participate in substitution reactions with this compound. The reaction with phenol (B47542) results in the displacement of the 5-chlorine atom to form the corresponding 5-phenoxy ether derivative. researchgate.netnih.gov This reaction expands the synthetic utility of the chlorinated precursor, allowing for the introduction of aryloxy moieties onto the dithiole ring.

The potential for both single and double substitution on the this compound ring is a key aspect of its reactivity. The inherent higher reactivity of the 5-chlorine atom generally favors mono-substitution at that position. However, dual substitution can be achieved, often requiring more forcing conditions or specific nucleophiles.

The reaction with piperazine serves as a clear example of this controllable selectivity. By carefully managing stoichiometry and reaction conditions, the reaction can be directed to yield either the mono-substituted product, 4-chloro-5-(piperazin-1-yl)-3H-1,2-dithiol-3-one, or the bis-product, where the piperazine ring bridges two dithiole units. researchgate.netcolab.ws This ability to control the degree of substitution is crucial for the rational design and synthesis of molecules with specific structural and functional properties.

Transformations of the Thione Group

Beyond the substitution reactions at the chlorine atoms, the exocyclic sulfur atom of the thione group at the 3-position is also a site of significant reactivity. This group can act as a 1,3-dipolarophile, making it a key participant in 1,3-dipolar cycloaddition reactions. researchgate.net This type of reaction is one of the most studied transformations for the 1,2-dithiole-3-thione class of heterocycles. nih.govbohrium.comnih.gov For instance, it reacts with alkynes to form 1,3-dithioles. researchgate.netnih.gov The presence of electron-withdrawing chlorine atoms on the dithiole ring can influence the course of these cycloadditions, sometimes suppressing subsequent reactions that might occur with other substituted dithiolethiones. nih.gov

Derivatization of the Thione Sulfur Atom

The exocyclic thione sulfur atom in 1,2-dithiole-3-thiones is a key site for chemical modification, although specific examples focusing solely on the derivatization of this atom in this compound are less common compared to ring transformation reactions. However, general reactivity patterns of this class of compounds suggest that this sulfur atom can undergo reactions such as alkylation or acylation.

A notable reaction involving the broader class of 3H-1,2-dithiole-3-thiones is their reaction with potassium isocyanate, which can lead to complex products. For instance, the reaction of this compound with potassium isocyanate unexpectedly yields 5,5′-thiobis(4-chloro-3H-1,2-dithiole-3-thione). researchgate.netdntb.gov.ua Similarly, reacting it with potassium thiocyanate (KSCN) also produces the same thiobis compound. researchgate.net This transformation suggests a dimerization process, creating a new sulfur bridge between two dithiole rings, which represents a unique derivatization.

Table 1: Derivatization Reaction of this compound

| Reactant | Product | Reference |

|---|---|---|

| Potassium isocyanate | 5,5′-Thiobis(4-chloro-3H-1,2-dithiole-3-thione) | researchgate.netdntb.gov.ua |

Redox Reactions and Sulfur Extrusion Processes

Redox reactions and processes involving the extrusion of sulfur atoms are characteristic of 3H-1,2-dithiole-3-thiones. These transformations can lead to the formation of various other heterocyclic systems. nih.gov While specific redox potentials for this compound are not detailed in the provided context, its reactivity in cycloaddition reactions often involves changes in the oxidation state of the sulfur atoms and can be followed by sulfur extrusion. nih.gov For example, in some reactions of 1,2-dithiole-3-thiones with other molecules, a carbon-nitrogen or carbon-carbon bond insertion is accompanied by the extrusion of a sulfur atom to form a new, more stable heterocyclic ring. nih.gov

Ring Transformations and Rearrangements

This compound is a versatile precursor for the synthesis of a wide array of other heterocyclic compounds through ring transformations and rearrangements. researchgate.netrsc.org These reactions often proceed via mechanisms such as 1,3-dipolar cycloadditions, where the dithiolethione ring acts as a reactive dipole. researchgate.netrsc.orgresearchgate.net

Recyclization to Other Heterocyclic Systems

One of the most extensively studied areas of reactivity for this compound is its participation in 1,3-dipolar cycloaddition reactions, particularly with alkynes. researchgate.netresearchgate.net These reactions serve as a powerful tool for constructing diverse heterocyclic frameworks. researchgate.net

A key example is the reaction with dimethyl acetylenedicarboxylate (DMAD). This reaction proceeds through a 1,3-dipolar cycloaddition to form a stable aliphatic thioacyl chloride intermediate. researchgate.netrsc.org This intermediate is highly reactive towards nucleophiles. researchgate.netrsc.org For instance, subsequent treatment with ortho-substituted anilines (such as o-phenylenediamine, o-aminophenol, and o-aminothiophenol) leads to the formation of benzimidazole, benzoxazole, and benzothiazole (B30560) derivatives of 1,3-dithioles, respectively. researchgate.netrsc.org

The reaction of this compound with an excess of DMAD in xylene under reflux conditions results in a different outcome compared to non-chlorinated dithiolethiones. nih.gov This reaction yields thienothiopyranethione isomers, demonstrating a complete rearrangement of the initial dithiole ring structure. nih.gov This highlights how the chloro substituents significantly influence the reaction pathway. nih.gov

Table 2: Recyclization Reactions of this compound

| Reactant(s) | Intermediate/Product | Heterocyclic System Formed | Reference |

|---|---|---|---|

| 1. Dimethyl acetylenedicarboxylate (DMAD) 2. o-Substituted amines | Aliphatic thioacyl chloride intermediate | Benzimidazole, Benzoxazole, and Benzothiazole derivatives of 1,3-dithioles | researchgate.netrsc.org |

Insertion Reactions into the Disulfide Bond

The disulfide bond is a reactive site within the 1,2-dithiole ring structure, susceptible to insertion reactions. In the broader class of 3H-1,2-dithiole-3-thiones, various molecular fragments can be inserted into the S-S bond. nih.gov This type of reaction effectively expands the ring system, leading to new heterocyclic structures. While specific examples detailing insertion reactions directly into the disulfide bond of this compound were not prominently featured in the search results, this remains a known reactivity pattern for the parent compound class. nih.gov These reactions typically involve reagents that can act as carbenes or nitrenes, or undergo oxidative addition to the disulfide linkage.

Derivatization Strategies and Synthesis of Advanced Chemical Scaffolds

Synthesis of Condensed Heterocyclic Systems

The inherent reactivity of the 1,2-dithiole-3-thione core allows for various ring transformation and annulation reactions, leading to the formation of diverse fused heterocyclic systems. These strategies leverage the electrophilic and dipolarophilic nature of the compound to construct novel polycyclic scaffolds.

A significant synthetic application of 4,5-dichloro-3H-1,2-dithiole-3-thione involves its conversion into benzofused heterocyclic derivatives of 1,3-dithioles. This transformation is achieved through a multi-step reaction sequence initiated by a 1,3-dipolar cycloaddition. The process begins with the reaction of 4,5-dichloro-1,2-dithiole-3-thione with dimethyl acetylenedicarboxylate (B1228247) (DMAD), which yields a stable aliphatic thioacyl chloride intermediate. rsc.orgresearchgate.net This intermediate is highly reactive towards nucleophiles. rsc.orgresearchgate.net Subsequent treatment with ortho-substituted amines, such as o-phenylenediamines, o-aminophenols, or o-aminothiophenols, leads to the formation of the corresponding benzimidazole, benzoxazole, and benzothiazole (B30560) derivatives of 1,3-dithioles in good yields. researchgate.net

Table 1: Synthesis of Benzofused Heterocyclic Derivatives from this compound

| Reactant 1 | Reactant 2 | Intermediate | Nucleophile (o-substituted amine) | Final Product Class |

|---|---|---|---|---|

| This compound | DMAD | Aliphatic thioacyl chloride | o-phenylenediamine | Benzimidazole derivatives of 1,3-dithioles |

| This compound | DMAD | Aliphatic thioacyl chloride | o-aminophenol | Benzoxazole derivatives of 1,3-dithioles |

| This compound | DMAD | Aliphatic thioacyl chloride | o-aminothiophenol | Benzothiazole derivatives of 1,3-dithioles |

The 1,2-dithiole-3-thione scaffold is also amenable to the construction of other sulfur-containing fused systems, such as those incorporating thiophene (B33073) and thiopyran rings. The formation of a thiopyran structure, for instance, has been observed in reactions of substituted 1,2-dithiole-3-thiones. In a related example, the reaction of 4-fluoro-5-trifluoromethyl-1,2-dithiole-3-thione with DMAD initially yields a 1,3-dithiole at room temperature. mdpi.com However, upon heating or irradiation, this intermediate can rearrange to form a thiopyran system. mdpi.com This reactivity highlights a potential pathway for creating thiopyran-fused architectures from dithiolethione precursors.

The synthesis of dithiolo[3,4-b]pyridine systems represents another important derivatization pathway. These condensed heterocyclic systems can be constructed through multi-component reactions. For example, new 4,5,6,7-tetrahydro rsc.orgresearchgate.netdithiolo[3,4-b]pyridine-5-carboxamides have been synthesized in good yields by reacting dithiomalondianilide with 3-aryl-2-cyanoacrylamides under mild conditions. mdpi.com This reaction is presumed to proceed via a morpholine-catalyzed Michael addition, followed by an oxidative heterocyclization to form the fused dithiolo-tetrahydropyridine ring system. mdpi.comsciprofiles.com This method provides a one-pot procedure for accessing these complex scaffolds. mdpi.com

Formation of Thioethers and Polysulfur-Containing Systems

Attempts to introduce a thiocyanate (B1210189) group into the this compound ring via nucleophilic substitution have led to the unexpected formation of a novel polysulfur-containing thioether. mdpi.com Specifically, the reaction of this compound with potassium thiocyanate (KSCN) does not yield the expected 4-chloro-5-thiocyanato-3H-1,2-dithiol-3-thione. Instead, it results in the formation of a dimeric product, 5,5′-thiobis(4-chloro-3H-1,2-dithiole-3-thione). mdpi.comresearchgate.net

This reaction was studied under various conditions, with the best yield (73%) obtained when heating the reactants in a toluene (B28343)/water mixture in the presence of tetrabutylammonium (B224687) bromide (TBAB) as a phase transfer catalyst. mdpi.com The structure of this novel thioether was confirmed through elemental analysis, high-resolution mass spectrometry, and NMR spectroscopy. mdpi.com This unexpected dimerization provides a direct route to a unique polysulfur system where two dithiolethione units are linked by a sulfide (B99878) bridge.

Table 2: Reaction Conditions for the Synthesis of 5,5′-thiobis(4-chloro-3H-1,2-dithiole-3-thione)

| Solvent System | Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzene/Water | TBAB | Reflux | 3 | 55 |

| Toluene/Water | TBAB | Reflux | 1 | 73 |

| o-Xylene/Water | TBAB | Reflux | 1 | 68 |

| Toluene/Water | None | Reflux | 5 | Trace |

Data sourced from Ogurtsov, V. A., et al. (2018). mdpi.com

Conjugation with Diverse Molecular Scaffolds

The chemical transformations of this compound are instrumental in its incorporation into larger, more complex molecular frameworks. This conjugation allows for the creation of novel compounds where the unique properties of the dithiolethione core are combined with those of other molecular scaffolds.

The synthesis of condensed heterocycles from this compound is a prime example of its integration into hybrid molecular architectures. researchgate.net As detailed in section 4.1.1, the reaction sequence involving 1,3-dipolar cycloaddition followed by condensation with ortho-substituted amines effectively fuses the dithiole-derived core with benzofused heterocycles like benzimidazole, benzoxazole, and benzothiazole. rsc.orgresearchgate.net The resulting products are hybrid molecules that contain the 1,3-dithiole scaffold directly annulated to another distinct heterocyclic system. This strategy allows for the creation of structurally diverse and complex molecules, where the dithiolethione acts as a foundational component for building advanced, multi-ring architectures.

Formation of Multicyclic Dithiole Derivatives

The strategic derivatization of this compound serves as a cornerstone for the synthesis of complex, multicyclic chemical scaffolds. Through a variety of reaction pathways, the inherent reactivity of the dithiolethione core is leveraged to construct fused heterocyclic systems. These reactions are pivotal in expanding the chemical space accessible from this versatile starting material.

One of the most extensively studied and utilized reactions for this purpose is the 1,3-dipolar cycloaddition. researchgate.net This reaction, particularly with activated alkynes such as dimethyl acetylenedicarboxylate (DMAD), transforms the 1,2-dithiole-3-thione into a 1,3-dithiole framework. The resulting cycloadduct, a stable aliphatic thioacyl chloride, is itself a highly reactive intermediate, primed for further functionalization. rsc.orgresearchgate.net

This intermediate readily reacts with various nucleophiles, providing a pathway to a diverse array of fused heterocyclic systems. For instance, treatment with ortho-substituted anilines, such as those containing amino, hydroxyl, or thiol groups, leads to the formation of benzimidazole, benzoxazole, and benzothiazole derivatives of 1,3-dithioles, respectively. rsc.orgresearchgate.net This two-step, one-pot synthesis demonstrates an efficient method for constructing complex multicyclic molecules from relatively simple precursors.

The reaction conditions for these transformations are crucial for achieving optimal yields and selectivity. The initial cycloaddition is often performed in an inert solvent, followed by the introduction of the nucleophilic species.

Table 1: Synthesis of Fused 1,3-Dithiole Derivatives

| Starting Material | Reagent 1 | Reagent 2 | Product | Reference |

|---|---|---|---|---|

| This compound | DMAD | o-phenylenediamine | Benzimidazole derivative of 1,3-dithiole | rsc.org |

| This compound | DMAD | o-aminophenol | Benzoxazole derivative of 1,3-dithiole | rsc.org |

Further investigation into the reactivity of this compound with excess DMAD under reflux conditions has revealed the formation of thienothiopyranethione isomers. nih.gov This outcome highlights a different reaction pathway where two molecules of the alkyne are incorporated, and both chlorine atoms are eliminated, leading to a more complex, fused bicyclic system. nih.gov

Another approach to multicyclic frameworks involves the reaction of this compound with potassium thiocyanate (KSCN). researchgate.netmdpi.com This reaction, conducted in a biphasic system with a phase transfer catalyst, does not yield the expected simple substitution product. Instead, it results in the formation of a dimeric product, 5,5′-thiobis(4-chloro-3H-1,2-dithiole-3-thione). researchgate.netmdpi.com This molecule, composed of two linked dithiolethione rings, represents a distinct class of multicyclic derivative.

Table 2: Dimerization of this compound

| Starting Material | Reagent | Catalyst | Solvent | Product | Yield | Reference |

|---|

Structural Elucidation and Advanced Spectroscopic Analysis

X-ray Crystallography for Molecular Structure Confirmation and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of molecular structure. nih.gov This technique yields detailed information on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and the electronic effects of its substituents.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. This allows for the unambiguous confirmation of the molecular formula. The electron impact (EI) ionization method is commonly used to induce fragmentation, and the resulting pattern provides a molecular fingerprint that can be used to elucidate the structure.

For 4,5-dichloro-3H-1,2-dithiole-3-thione (C₃Cl₂S₃), HRMS would confirm the molecular formula by providing an exact mass that accounts for the specific isotopes of chlorine (³⁵Cl, ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S). The characteristic isotopic pattern resulting from the two chlorine atoms would be a key diagnostic feature in the mass spectrum.

While specific fragmentation pathways for this compound have not been detailed in the available search results, general fragmentation patterns for chlorinated heterocyclic compounds often involve the initial loss of chlorine atoms or small, stable neutral molecules. nih.govnih.gov A plausible fragmentation pathway could involve the sequential loss of chlorine radicals (Cl•), a thiocarbonyl sulfide (B99878) (CS₂) fragment, or cleavage of the S-S bond. Detailed analysis would be required to establish the exact fragmentation cascade and the structure of the resulting daughter ions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Structure Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for probing the chemical environment of nuclei within a molecule, providing critical information about its connectivity and electronic structure. For this compound, which lacks protons, ¹³C NMR is the primary NMR method for structural characterization.

The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three carbon atoms in the molecule. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of adjacent atoms.

The carbon of the C=S (thione) group is expected to resonate at a significantly downfield chemical shift, typically in the range of 180-220 ppm, due to the deshielding effect of the double-bonded sulfur atom. dergipark.org.tr

The two sp²-hybridized carbons of the dithiole ring, C4 and C5, are attached to chlorine atoms. These carbons would appear at distinct chemical shifts, influenced by the chlorine substituents and their position within the heterocyclic ring.

Although this compound is readily available and used as a starting material, specific ¹³C NMR chemical shift values are not provided in the search results. mdpi.com Such data would be crucial for confirming the carbon skeleton and assessing the electronic effects of the substituents on the dithiole ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, making these techniques ideal for identifying their presence and probing the nature of chemical bonds.

For this compound, the key vibrational modes would include:

C=S Stretching Vibration: The thione group has a characteristic stretching frequency. This band is typically observed in the IR spectrum in the region of 1050-1250 cm⁻¹. dergipark.org.tr Its exact position can provide insight into the bond order and conjugation within the molecule.

C=C Stretching Vibration: The double bond within the dithiole ring would also have a characteristic stretching frequency, usually found in the 1500-1600 cm⁻¹ region.

C-Cl Stretching Vibrations: The carbon-chlorine bonds will exhibit stretching vibrations, typically in the fingerprint region of the IR spectrum, between 600 and 800 cm⁻¹.

S-S Stretching Vibration: The disulfide bond stretch is often weak in the IR spectrum but can sometimes be observed in the Raman spectrum in the 400-500 cm⁻¹ range.

While IR spectroscopy has been used to characterize products derived from this compound, specific frequency assignments for the compound itself are not detailed in the provided literature. mdpi.com A complete vibrational analysis, often aided by computational calculations, would allow for the definitive assignment of all observed IR and Raman bands to their corresponding molecular vibrations. researchgate.netnih.govnih.govresearchgate.net

Theoretical and Computational Chemistry of 4,5 Dichloro 3h 1,2 Dithiole 3 Thione and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and molecular geometry of sulfur-containing heterocyclic compounds like 4,5-dichloro-3H-1,2-dithiole-3-thione. DFT calculations allow for the accurate prediction of molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding the compound's stability and reactivity.

For this compound, DFT calculations would typically be employed to optimize the ground-state geometry. These calculations would provide detailed information on bond lengths, bond angles, and dihedral angles. The presence of the dithiole ring and the chloro- and thione substituents would be shown to significantly influence the planarity and electronic distribution of the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy is indicative of its electron-accepting ability. The energy gap between the HOMO and LUMO is a key parameter in determining the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the sulfur-rich dithiole ring, while the LUMO is likely distributed over the entire molecule, with significant contributions from the carbon-carbon double bond and the thione group. The electron-withdrawing nature of the chlorine atoms would lower the energy of both the HOMO and LUMO. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited.

Table 1: Representative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -3.2 |

Note: The values presented in this table are illustrative and represent typical values for similar compounds.

Electrostatic potential (ESP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

In the case of this compound, the ESP map would likely show a region of high electron density around the exocyclic sulfur atom of the thione group, making it a potential site for electrophilic attack. Conversely, the carbon atoms attached to the chlorine atoms would exhibit a more positive potential, indicating their susceptibility to nucleophilic attack. This is consistent with the known reactivity of this compound in nucleophilic substitution reactions.

Table 2: Illustrative Mulliken Atomic Charges

| Atom | Charge (a.u.) |

|---|---|

| C3 | +0.15 |

| C4 | -0.05 |

| C5 | -0.05 |

| Cl (at C4) | -0.10 |

| Cl (at C5) | -0.10 |

| S1 | -0.02 |

| S2 | -0.02 |

Note: The values in this table are for illustrative purposes to indicate expected charge distribution.

Quantum Chemical Studies on Reaction Mechanisms and Energy Landscapes

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. These studies can map out the entire energy landscape of a reaction, including reactants, products, intermediates, and transition states.

This compound is known to participate in 1,3-dipolar cycloaddition reactions, for instance with dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov It also undergoes nucleophilic substitution, as seen in its reaction with potassium thiocyanate (B1210189), which unexpectedly yields a dimerized product, 5,5′-thiobis(4-chloro-3H-1,2-dithiole-3-thione). mdpi.com

A key aspect of mechanistic studies is the identification of transition states and the calculation of activation energy barriers. The transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about the mechanism. The activation energy determines the rate of the reaction.

For the reaction of this compound with a nucleophile, quantum chemical calculations could be used to model the approach of the nucleophile to the dithiole ring, locate the transition state for the substitution reaction, and calculate the associated activation energy. This would help in understanding why substitution occurs preferentially at a specific position.

The solvent can have a significant impact on reaction pathways and rates. Computational models, such as the Polarizable Continuum Model (PCM), can be used to incorporate the effects of a solvent into quantum chemical calculations. These models treat the solvent as a continuous medium with a specific dielectric constant.

For reactions of this compound, solvation can stabilize charged intermediates and transition states, thereby altering the energy landscape and potentially favoring one reaction pathway over another. For instance, in nucleophilic substitution reactions, polar solvents would be expected to facilitate the reaction by stabilizing the charged species involved.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While the this compound ring is relatively rigid, molecular dynamics (MD) simulations can provide insights into the conformational flexibility of its derivatives and their intermolecular interactions in a condensed phase. MD simulations model the movement of atoms and molecules over time, based on classical mechanics.

These simulations are particularly useful for studying how the compound interacts with solvent molecules or other solutes. By analyzing the trajectories of the atoms, one can obtain information about the structure of the solvation shell, the strength of intermolecular interactions (such as hydrogen bonds or van der Waals forces), and the dynamics of these interactions. For derivatives of this compound with more flexible side chains, MD simulations would be invaluable for exploring the accessible conformational space and identifying the most stable conformers.

Quantitative Structure-Activity Relationship (QSAR) Studies from a Structural Design Perspective (excluding biological activity discussion)mdpi.com

Quantitative Structure-Activity Relationship (QSAR) represents a computational and theoretical approach aimed at correlating the structural or property-based features of chemical compounds with specific endpoints, such as physicochemical properties. researchgate.netzenodo.org In the context of this compound and its derivatives, QSAR studies provide a powerful framework for understanding how modifications to the molecular structure influence key characteristics. These models are instrumental from a structural design perspective, enabling the in silico prediction of a compound's properties before undertaking synthetic efforts. researchgate.net The primary goal is to develop statistically robust models that can guide the rational design of new derivatives with tailored features.

Research in this area has utilized various molecular descriptors to quantify the structural attributes of 1,2-dithiole-3-thione analogues. scirp.org These descriptors are numerical representations of molecular properties and can be categorized into several classes, including quantum chemical, physicochemical, and topological. researchgate.netresearchgate.net

A common statistical method employed to construct the relationship between these descriptors and the property of interest is multiple linear regression (MLR). scirp.org The predictivity and robustness of the developed QSAR models are often rigorously assessed using cross-validation techniques, such as the leave-one-out (LOO) method. scirp.org

Molecular Descriptors in QSAR Models

Studies on 1,2-dithiole-3-thione derivatives have employed a wide array of descriptors to build predictive models. These descriptors provide quantitative insights into the electronic, steric, and hydrophobic nature of the molecules. A selection of descriptors used in these QSAR models is detailed below. scirp.org

| Descriptor Category | Descriptor Abbreviation | Description |

| Quantum Chemical | qS1, qS2, qC3, qC4, qC5, qS6 | Net atomic charges on the sulfur and carbon atoms of the dithiolethione ring, calculated to represent the electron distribution. |

| EHOMO | Energy of the Highest Occupied Molecular Orbital, indicating the molecule's propensity to donate electrons. | |

| DM | Dipole Moment, a measure of the overall polarity of the molecule. | |

| Pol | Polarizability, representing the molecule's ability to form induced dipoles. | |

| Physicochemical | logP | The logarithm of the octanol-water partition coefficient, a key measure of the molecule's lipophilicity or hydrophobicity. researchgate.net |

| HE | Hydration Energy, the energy released upon hydration of the molecule. | |

| Geometrical/Steric | MV | Molar Volume, the volume occupied by one mole of the substance. |

| SAG | Surface Area Grid, a measure of the molecule's solvent-accessible surface area. | |

| Topological | W, 0v, 1v, 2v | Distance-based topological indices that describe molecular branching and connectivity. nih.gov |

These descriptors serve as the independent variables in regression equations to model specific endpoints. For instance, QSAR models for certain properties of 1,2-dithiole-3-thiones have been developed using combinations of the descriptors listed above. scirp.org

Modeling of Physicochemical Properties: Lipophilicity

Lipophilicity, often expressed as logP, is a fundamental physicochemical property that is frequently modeled in QSAR studies of 1,2-dithiole-3-thione derivatives. researchgate.net It is a critical parameter from a structural design standpoint. Theoretical and experimental studies have been conducted to determine the partition coefficients (log Pwo) for various dithiolethiones and related dithiolones. researchgate.net

Analyses have demonstrated a good correlation between experimentally observed and computationally calculated logP values. researchgate.net Such QSAR models for lipophilicity can be invaluable for predicting the behavior of newly designed, unsynthesized derivatives. Studies have shown that dithiolones tend to be more hydrophilic than their corresponding dithiolethione counterparts. researchgate.net The relationship between structure and lipophilicity is influenced by the nature and position of substituents on the core ring structure.

Future Perspectives in Research on 4,5 Dichloro 3h 1,2 Dithiole 3 Thione

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

While 4,5-dichloro-3H-1,2-dithiole-3-thione is a readily available starting material, the development of novel synthetic routes that offer greater efficiency, selectivity, and alignment with green chemistry principles remains a critical research avenue. mdpi.com Current methodologies often rely on multi-step processes with potentially harsh reagents. Future explorations are expected to focus on:

Catalytic Approaches: The development of catalytic systems, potentially involving transition metals or organocatalysts, could offer more direct and atom-economical pathways to the dithiole-3-thione core. This would represent a significant improvement over classical stoichiometric methods.

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, leading to higher yields, improved safety, and easier scalability of the synthesis.

Microwave-Assisted Synthesis: The use of microwave irradiation has the potential to significantly reduce reaction times and improve energy efficiency in the synthesis of this and related heterocyclic compounds.

Greener Solvents and Reagents: A shift towards more environmentally benign solvents and reagents will be crucial. This includes exploring solvent-free reaction conditions or the use of bio-based solvents.

By focusing on these areas, researchers can develop synthetic protocols that are not only more efficient but also more sustainable.

Design and Synthesis of Advanced Materials Incorporating the Dithiole-3-thione Moiety

The unique electronic properties and sulfur-rich nature of the dithiole-3-thione moiety make it an attractive component for the design of novel functional materials. While the broader class of 1,2-dithiole (B8566573) derivatives has been investigated for such applications, the specific use of this compound as a starting point for advanced materials is a burgeoning field. Future research is anticipated to target:

Organic Conductors: The dithiole-3-thione unit is a key component in the synthesis of tetrathiafulvalene (B1198394) (TTF) and its derivatives, which are renowned for their application in organic conductors and superconductors. The chlorine substituents on the this compound backbone offer unique opportunities for post-synthetic modification and tuning of the electronic properties of the resulting materials.

Conducting Polymers: Incorporation of the dithiole-3-thione moiety into polymer backbones could lead to the development of new conducting polymers with tailored properties. The reactivity of the chlorine atoms provides a handle for polymerization reactions.

Non-linear Optical (NLO) Materials: The high polarizability of the sulfur atoms in the dithiole-3-thione ring suggests potential for applications in NLO materials. Research in this area would involve the synthesis of derivatives with enhanced hyperpolarizability.

Redox-Active Materials: The reversible redox behavior of the dithiole-3-thione core makes it a candidate for use in batteries, sensors, and electrochromic devices.

The table below summarizes potential material applications and the role of the this compound precursor.

| Material Class | Potential Application | Role of this compound |

| Organic Conductors | Molecular wires, organic electronics | Precursor to tetrathiafulvalene (TTF) analogues |

| Conducting Polymers | Antistatic coatings, sensors | Monomer or functional unit in polymer chains |

| Non-linear Optical Materials | Optical switching, frequency doubling | Core scaffold for chromophores |

| Redox-Active Materials | Batteries, electrochromic windows | Active component in charge storage/transfer |

Development of New Catalytic Applications for the Compound

The exploration of this compound and its derivatives as catalysts is a largely untapped area of research with significant potential. The presence of multiple sulfur atoms and the heterocyclic ring structure could impart unique catalytic activities. Future investigations may focus on:

Organocatalysis: The sulfur atoms in the dithiole-3-thione ring could act as Lewis basic sites, enabling the compound to function as an organocatalyst in various organic transformations.

Transition Metal Complexation: The dithiole-3-thione moiety can act as a ligand for transition metals, leading to the formation of novel catalysts. The electronic properties of the metal center could be tuned by modifying the substituents on the dithiole ring.

Electrocatalysis and Photocatalysis: The redox-active nature of the dithiole-3-thione core suggests that its derivatives could be employed as electrocatalysts or photocatalysts for a range of reactions, including water splitting and CO2 reduction.

Identifying and developing the catalytic potential of this compound class would open up entirely new avenues for its application.

Further Computational Insights into Complex Reaction Pathways and Molecular Interactions

Computational chemistry offers a powerful tool to gain a deeper understanding of the reactivity and properties of this compound. While experimental studies have elucidated some of its reaction pathways, detailed theoretical investigations are needed to provide a more complete picture. Future computational research will likely involve:

Reaction Mechanism Studies: Density Functional Theory (DFT) and other computational methods can be used to model the mechanisms of known reactions, such as 1,3-dipolar cycloadditions, and to predict the feasibility of new transformations. mdpi.com This can help in optimizing reaction conditions and designing more selective reactions.

Prediction of Electronic Properties: Computational modeling can be employed to predict the electronic and optical properties of new materials derived from this compound. This can guide the rational design of materials with desired functionalities.

Molecular Docking and Interaction Studies: For potential biological applications, computational docking studies can be used to investigate the interactions of dithiole-3-thione derivatives with biological targets.

Understanding Spectroscopic Data: Theoretical calculations can aid in the interpretation of experimental spectroscopic data (e.g., NMR, UV-Vis, IR), providing a more robust characterization of novel compounds.

The synergy between computational and experimental chemistry will be crucial in accelerating the discovery and development of new applications for this versatile compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.